(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol An impurity from the synthesis of Levonorgestrel
Brand Name: Vulcanchem
CAS No.: 799-43-9
VCID: VC21338132
InChI: InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,18-20,23H,4,6,8-14H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1
SMILES: CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CC=C(C4)OC
Molecular Formula: C22H30O2
Molecular Weight: 326.5 g/mol

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol

CAS No.: 799-43-9

VCID: VC21338132

Molecular Formula: C22H30O2

Molecular Weight: 326.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol - 799-43-9

Description

The compound (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is a complex organic molecule belonging to the steroid family. Its structure is characterized by a cyclopenta[a]phenanthrene backbone, which is a common framework in many biologically active compounds, including hormones and pharmaceuticals. This specific compound features an ethyl group at the 13-position, an ethynyl group at the 17-position, and a methoxy group at the 3-position, along with a hydroxyl group at the 17-position.

Synthesis and Preparation

The synthesis of (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol typically involves multi-step organic synthesis techniques. These may include reactions such as alkylation, hydroxylation, and ethynylation, depending on the starting materials and desired intermediates. The synthesis requires careful control of reaction conditions to maintain the specific stereochemistry.

Synthesis Steps

  • Starting Material Selection: Typically begins with a steroid backbone.

  • Alkylation: Introduction of the ethyl group at the 13-position.

  • Ethynylation: Addition of the ethynyl group at the 17-position.

  • Methoxylation: Introduction of the methoxy group at the 3-position.

  • Hydroxylation: Introduction of the hydroxyl group at the 17-position.

Biological Activity and Applications

The biological activity of (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is influenced by its steroid structure and functional groups. Steroids are known for their roles in hormone regulation and as pharmaceutical agents. This compound could potentially interact with hormone receptors or influence metabolic pathways, though specific biological activities would depend on detailed studies.

Potential Applications

  • Pharmaceuticals: Could be explored for hormone-related conditions.

  • Research Tools: Useful in studying steroid hormone biology.

Research Highlights

  • Steroid Hormone Interactions: Compounds with similar structures have been shown to interact with hormone receptors.

  • Pharmacological Potential: The presence of specific functional groups may enhance or modify biological activity.

CAS No. 799-43-9
Product Name (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Molecular Formula C22H30O2
Molecular Weight 326.5 g/mol
IUPAC Name (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Standard InChI InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,18-20,23H,4,6,8-14H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1
Standard InChIKey CQXCBGIFQZKDED-AANPDWTMSA-N
Isomeric SMILES CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CC=C(C4)OC
SMILES CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CC=C(C4)OC
Canonical SMILES CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CC=C(C4)OC
Purity > 95%
Quantity Milligrams-Grams
Synonyms (17α)-(±)-13-Ethyl-3-methoxy-18,19-dinorpregna-2,5(10)-dien-20-yn-17-ol
PubChem Compound 101857
Last Modified Apr 15 2024

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